Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate
Description
Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of chromenyl piperidine derivatives This compound is characterized by the presence of a chromenyl group, a piperidine ring, and an ethyl ester functional group
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c1-2-29-24(28)17-8-10-25(11-9-17)15-18-12-23(27)30-22-14-19(21(26)13-20(18)22)16-6-4-3-5-7-16/h3-7,12-14,17,26H,2,8-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXSNZSWYGVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine Component
The ethyl piperidine-4-carboxylate component can be prepared through several established routes, as detailed in Table 1.
The most efficient method involves the direct use of commercially available ethyl isonipecotate, which can be further functionalized at the nitrogen position.
Synthesis of the Chromone Component
The preparation of the 6-hydroxy-7-phenyl-4-substituted chromone requires careful control of the substitution pattern. Several approaches are outlined in Table 2.
The 6-hydroxy-7-phenylchromen-4-one can be synthesized through adaptation of methods developed for similar compounds, particularly those involving selective hydroxylation and phenylation steps.
Coupling Strategy
The coupling of the chromone and piperidine units can be achieved through a reductive amination approach:
- Functionalization of position 4 of the chromone with a formyl or carbonyl group
- Condensation with the nitrogen of ethyl piperidine-4-carboxylate
- Reduction of the resulting imine or enamine to form the desired methylene bridge
This approach is supported by similar reactions reported for related compounds. The reaction typically proceeds under mild conditions using sodium triacetoxyborohydride or sodium cyanoborohydride as the reducing agent.
Preparation via Construction of the Chromone Ring with Attached Piperidine
An alternative approach involves the construction of the chromone ring system with the piperidine unit already in place.
Synthesis via Intramolecular Cyclization
This method begins with the preparation of an appropriately substituted o-hydroxyacetophenone derivative bearing the piperidine moiety, followed by intramolecular cyclization to form the chromone ring. The key steps include:
- Attachment of the ethyl piperidine-4-carboxylate to a suitably protected o-hydroxyacetophenone derivative via a methylene bridge
- Introduction of the phenyl group at the appropriate position
- Cyclization to form the chromone ring system
This approach offers the advantage of avoiding the need for selective functionalization of a pre-formed chromone ring.
Palladium-Catalyzed Approaches
Palladium-catalyzed reactions offer powerful tools for constructing complex molecules. Table 3 presents relevant conditions for such transformations.
These methods could be adapted for the construction of the target molecule by using appropriately substituted starting materials.
Modification of Similar Chromone-Piperidine Conjugates
Transformations from Related Structures
The search results indicate the synthesis of several related chromone-piperidine conjugates that could serve as templates for preparing the target compound. For example:
- Tert-butyl 4-[(6-methyl-4-oxochromene-3-carbonyl) amino] piperidine-1-carboxylate can be synthesized by coupling 4-oxo-4H-chromene-3-carboxylic acid with N-Boc-4-aminopiperidine using EDC·HCl, DMAP, and triethylamine in dichloromethane.
- 4-Oxo-N-(piperidin-4-yl)-4H-chromene-2-carboxamide can be prepared through a two-step synthesis involving amide coupling followed by deprotection.
These compounds could be modified through selective functionalization reactions to introduce the required substituents and structural features of the target molecule.
Functional Group Interconversion Strategies
The conversion of related structures to the target compound may involve:
- Selective reduction of amide linkages to obtain the methylene bridge
- Hydroxylation at the 6-position of the chromone
- Introduction of the phenyl group at position 7
- Conversion of protecting groups to obtain the ethyl ester at the piperidine 4-position
These transformations would need to be performed with careful control of chemoselectivity and regioselectivity.
One-pot Multicomponent Approaches
Microwave-Assisted Synthesis
Microwave irradiation offers an efficient approach to accelerate reactions and potentially increase yields. The synthesis of related chromeno derivatives has been reported using microwave irradiation in the presence of piperidine as a catalyst.
For the target compound, a multicomponent approach under microwave conditions could involve:
- Reaction of an appropriately substituted salicylaldehyde with a β-ketoester
- Addition of ethyl piperidine-4-carboxylate under basic conditions
- Cyclization and functionalization to obtain the target molecule
This approach would benefit from reduced reaction times and potentially higher yields compared to conventional heating methods.
Green Chemistry Approaches
Environmental considerations increasingly influence synthetic strategy development. Several green chemistry approaches could be applied to the synthesis of the target compound:
- Solvent-free conditions or use of environmentally benign solvents like water or ethanol
- Solid-supported reagents for easier purification and reduced waste
- Catalytic processes to reduce the amounts of reagents needed
These approaches align with modern synthetic objectives while potentially offering improved efficiency in preparing the target compound.
Comparative Analysis of Synthetic Approaches
Table 4 presents a comparative analysis of the major synthetic strategies discussed.
| Synthetic Approach | Advantages | Limitations | Overall Assessment |
|---|---|---|---|
| Coupling of pre-formed units | Modular, can optimize each component separately | May require protection/deprotection steps | Good for flexible synthesis of multiple analogs |
| Construction of chromone with attached piperidine | Avoids late-stage functionalization | Complex starting materials required | Suitable for scaled-up synthesis once optimized |
| Modification of similar conjugates | Builds on established chemistry | May require multiple steps for functional group conversion | Practical approach using available literature precedents |
| One-pot multicomponent approaches | Time-efficient, reduced purification steps | May lead to side products, requiring careful optimization | Promising for exploratory synthesis and screening |
The choice of method would depend on specific requirements such as scale, available starting materials, and desired purity of the final product.
Optimization Considerations
The optimization of the synthesis of this compound should consider several factors:
- Regioselectivity in chromone functionalization
- Chemoselectivity in coupling reactions
- Protection strategies for the hydroxyl group
- Purification techniques to ensure high purity of the final product
Systematic optimization of reaction parameters such as temperature, time, solvent, and catalyst loading would be essential for achieving maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenyl moiety can be oxidized to form a ketone.
Reduction: The carbonyl groups in the chromenyl and ester moieties can be reduced to alcohols.
Substitution: The phenyl group in the chromenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studies focus on its interaction with biological targets and its pharmacokinetic properties.
Biochemistry: It is used as a probe to study enzyme mechanisms and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The chromenyl moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate can be compared with other chromenyl piperidine derivatives:
This compound: Unique due to the presence of both chromenyl and piperidine moieties.
Chromenyl Derivatives: Compounds like 6-hydroxy-2-oxo-2H-chromen-7-yl derivatives exhibit similar biological activities but lack the piperidine ring.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylate derivatives have similar structural features but lack the chromenyl moiety.
Biological Activity
Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic compound that exhibits significant biological activity, primarily due to its unique chromenyl and piperidine structural features. This article discusses its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
| Property | Details |
|---|---|
| Molecular Formula | C24H25NO5 |
| Molecular Weight | 407.459 g/mol |
| CAS Number | 859116-68-0 |
The structure consists of a chromenyl group linked to a piperidine ring, which is further esterified with an ethyl group. This configuration is crucial for its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The chromenyl moiety is known for its antioxidant properties, while the piperidine ring enhances binding affinity to biological targets. The compound may modulate enzyme activity through several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing physiological processes.
- Antioxidant Activity : The chromenyl structure contributes to free radical scavenging, which protects cells from oxidative stress.
Antioxidant Properties
Research has demonstrated that compounds with chromenyl structures exhibit significant antioxidant activity. This property is essential in preventing cellular damage caused by reactive oxygen species (ROS). This compound has shown promise in protecting cells from oxidative damage, potentially reducing the risk of chronic diseases.
Anticancer Activity
Studies have indicated that similar chromenyl compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Preliminary investigations into this compound suggest it may have potential as an anticancer agent, although more extensive studies are needed to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
-
Study on Antioxidant Activity :
- A study measured the free radical scavenging ability of various chromenyl derivatives, indicating that those with hydroxyl groups exhibited enhanced antioxidant effects.
- Ethyl 1-[...] demonstrated significant inhibition of lipid peroxidation in vitro, suggesting protective effects against oxidative stress .
- Anticancer Research :
-
Pharmacological Studies :
- The interaction of similar compounds with cytochrome P450 enzymes was examined, revealing potential implications for drug metabolism and pharmacokinetics .
Q & A
Q. What are the key structural features of Ethyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate, and how do they influence its reactivity?
The compound comprises a chromenone core (6-hydroxy-2-oxo-7-phenylchromen-4-yl) linked via a methyl group to a piperidine-4-carboxylate ester. The chromenone moiety contributes to π-π stacking and hydrogen-bonding interactions, while the piperidine ring introduces conformational flexibility. The ethyl ester enhances solubility in organic solvents, facilitating synthetic modifications. These features make it amenable to derivatization, such as ester hydrolysis or nucleophilic substitutions at the piperidine nitrogen .
Q. What synthetic strategies are employed to prepare this compound, and what intermediates are critical?
A multi-step synthesis is typical:
- Step 1: Formation of the chromenone core via Pechmann condensation of resorcinol derivatives with β-keto esters.
- Step 2: Bromination or chlorination at the 4-position of the chromenone to introduce a leaving group (e.g., bromomethyl chromenone).
- Step 3: Nucleophilic substitution using ethyl piperidine-4-carboxylate, often mediated by a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Critical intermediates include the halogenated chromenone and the piperidine-4-carboxylate precursor.
Q. Which spectroscopic methods are essential for characterizing this compound?
- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., chromenone aromatic protons at δ 6.5–8.5 ppm, piperidine methylene signals at δ 2.5–3.5 ppm).
- HRMS: Validates molecular ion peaks (e.g., [M+H]⁺ matching C₂₄H₂₃NO₅).
- X-ray crystallography: Resolves stereochemistry and crystal packing, often using SHELX programs for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the coupling of the chromenone and piperidine moieties?
- Solvent selection: Dichloromethane or acetonitrile minimizes side reactions compared to DMF.
- Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity in biphasic systems.
- Temperature control: Reactions at 0–5°C reduce ester hydrolysis risks. Yields >70% are achievable with these optimizations, as demonstrated in analogous piperidine-chromenone syntheses .
Q. What contradictions exist in reported biological activities of similar chromenone-piperidine hybrids, and how can they be resolved?
- Contradiction: Some studies report kinase inhibition (IC₅₀ < 1 µM), while others show no activity.
- Resolution: Variations in assay conditions (e.g., ATP concentrations) and substituent effects (e.g., 7-phenyl vs. 7-alkyl groups) must be systematically tested. Molecular docking studies suggest the 6-hydroxy group is critical for hydrogen bonding with kinase active sites .
Q. What computational methods are effective in predicting the binding modes of this compound with biological targets?
- Molecular Dynamics (MD): Simulates ligand-receptor interactions over time, identifying stable binding poses.
- Density Functional Theory (DFT): Calculates charge distribution and frontier molecular orbitals to predict reactivity.
- Pharmacophore modeling: Highlights essential features (e.g., chromenone’s carbonyl group as a hydrogen-bond acceptor). These methods align with experimental data from kinase inhibition assays .
Q. How can chromatographic purification challenges be addressed for this compound?
- Column selection: Reverse-phase C18 columns with acetonitrile/water gradients (5–95% ACN) resolve polar impurities.
- Mobile-phase additives: 0.1% formic acid improves peak shape by suppressing silanol interactions.
- Prep-HPLC: Scalable for >95% purity, as validated in purification of ethyl piperidine-4-carboxylate derivatives .
Methodological Insights
- Crystallography: SHELXL refinement (via Olex2) is recommended for resolving disorder in the piperidine ring .
- Kinase assays: Use Z´-factor validated protocols with positive controls (e.g., staurosporine) to ensure reproducibility .
- Synthetic scale-up: Continuous-flow reactors reduce reaction times from hours to minutes for halogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
